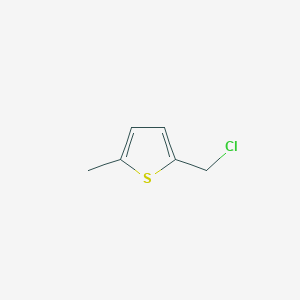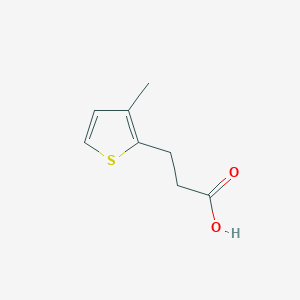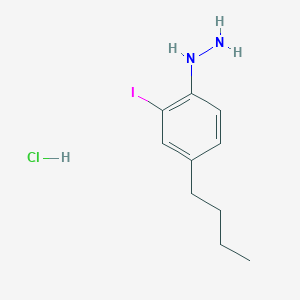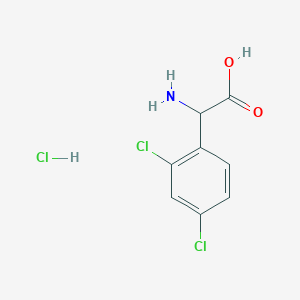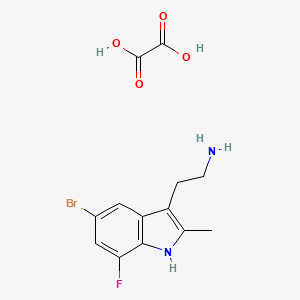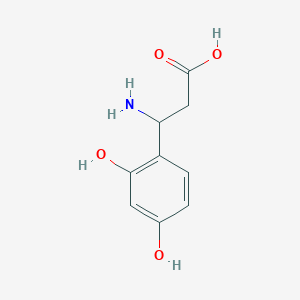
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid, also known as 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, is a chemical compound with the molecular formula C9H11NO4 . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .
Molecular Structure Analysis
The molecular weight of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is 197.19 Da . The InChI code is 1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 448.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 225.1±28.7 °C . The index of refraction is 1.653, and the molar refractivity is 49.3±0.3 cm3 .Scientific Research Applications
Parkinson’s Disease Treatment
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid, also known as L-DOPA, has been extensively studied for its potential therapeutic applications in the treatment of Parkinson’s disease. This is a degenerative neurological disorder characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is a natural constituent of animal and plant tissue derived from post-translational modification of the amino acid tyrosine .
Neurotransmitter Synthesis
L-DOPA is modified during metabolism to catecholamine neurotransmitters, noradrenaline and adrenaline . These neurotransmitters are characterized by different biological activities and play crucial roles in the functioning of the nervous system .
Interaction with G Protein-Coupled Receptors
L-DOPA analogues of the alpha-factor interact with models of the G protein-coupled receptor . This interaction can have significant implications in the study of signal transduction and cellular communication .
Oxidation of Low-Density Lipoproteins
L-DOPA analogues have been found to inhibit the oxidation of low-density lipoproteins . This property could be potentially useful in the prevention and treatment of atherosclerosis and other cardiovascular diseases .
Improving L-DOPA Absorption
L-DOPA analogues are used for improving L-DOPA absorption in long-term treatment of Parkinson’s disease . This can enhance the effectiveness of the treatment and improve the quality of life for patients .
Cosmetic Applications
L-DOPA is also used as a skin moisturizer in cosmetic compositions . It can help to improve skin hydration and elasticity, contributing to healthier and younger-looking skin .
Preparation of Adhesives and Coatings Materials
L-DOPA residues in proteins provide reactive tools for the preparation of adhesives and coatings materials . This can have wide-ranging applications in various industries, including construction, automotive, and electronics .
Synthesis of L-DOPA Derivatives and Dopa-Peptidomimetics
L-DOPA and its derivatives have important biological and pharmacological activities . The synthesis of L-DOPA derivatives and dopa-peptidomimetics has been a focus of recent advances in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation and photoprotection in animals and plants .
Mode of Action
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid acts as a competitive inhibitor of tyrosinase . It competes with the substrate of the enzyme, L-Tyrosine and DL-DOPA, for the active site of the enzyme . This competition results in the reduction of the enzyme’s activity, thereby affecting the melanin biosynthesis pathway .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine into melanin, affecting pigmentation and photoprotection processes .
Pharmacokinetics
Similar compounds like l-dopa, a precursor of dopamine, can be taken orally and cross the blood-brain barrier . It is rapidly taken up by dopaminergic neurons and converted to dopamine
Result of Action
The inhibition of tyrosinase by 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid leads to a decrease in melanin production . This can result in changes in pigmentation.
properties
IUPAC Name |
3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASMFLPYYVGRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586444 |
Source


|
| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid | |
CAS RN |
682804-10-0 |
Source


|
| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

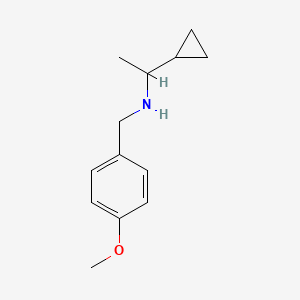

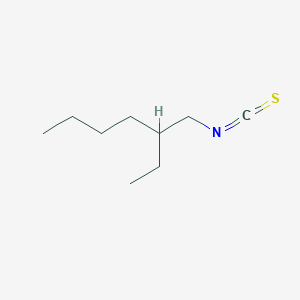

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
